Ethofumesate-2-keto

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

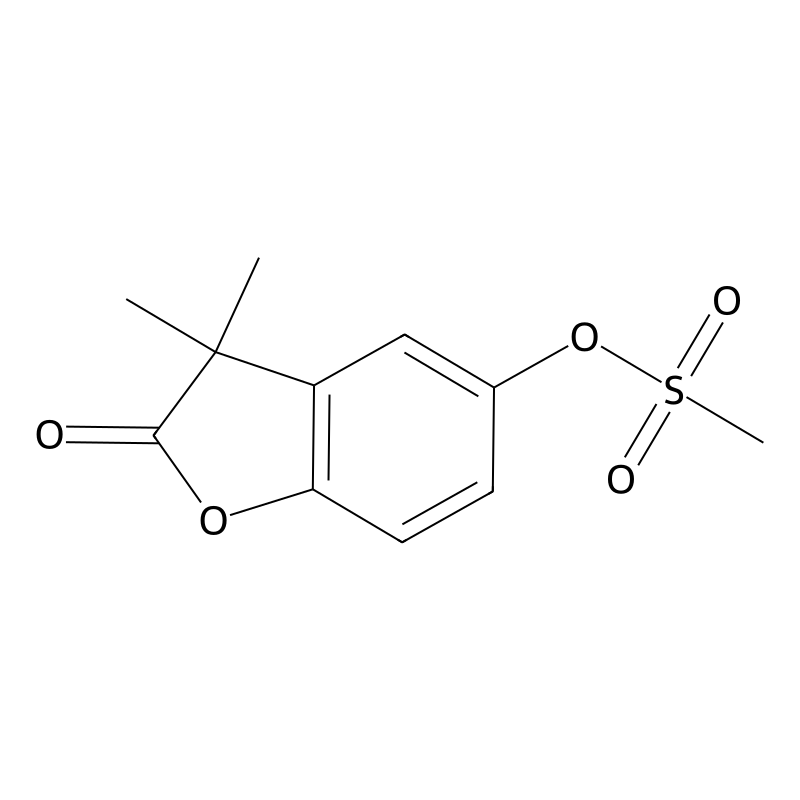

Ethofumesate-2-keto is a chemical compound with the molecular formula C₁₁H₁₂O₅S and a molecular weight of 256.28 g/mol. It is categorized under the class of benzofurans and is primarily recognized as a metabolite of ethofumesate, a herbicide used in agriculture. The compound is characterized by its structural features, including a sulfonate group, which contributes to its biological activity and environmental behavior. Ethofumesate-2-keto is noted for its stability under specific conditions, making it relevant for various applications in research and development .

As a metabolite, Ethofumesate-2-keto is not expected to possess the herbicidal activity of the parent compound, ethofumesate. There is no scientific literature available on a specific mechanism of action for Ethofumesate-2-keto within biological systems.

Limited information exists on the safety profile of Ethofumesate-2-keto. Given its structural similarity to ethofumesate, potential hazards may include:

- Mild Skin or Eye Irritation: Similar to its parent compound [3].

- Environmental Impact: Potential for bioaccumulation in aquatic organisms due to its moderately water-soluble nature [1, 3].

Primary Application: Analytical Standard

Ethofumesate-2-keto finds its primary application in scientific research as an analytical standard. It serves as a reference compound for the quantification of its parent molecule, ethofumesate, in various environmental samples. Ethofumesate is a widely used herbicide, and its residues are monitored in strawberries, soil, and other agricultural products to ensure food safety and assess potential environmental impacts.

Ethofumesate-2-keto is a metabolite of ethofumesate, meaning it's a breakdown product formed naturally in the environment. This shared structure allows scientists to utilize Ethofumesate-2-keto as a reliable indicator of the presence and concentration of ethofumesate in samples.

Several analytical techniques employ Ethofumesate-2-keto as a standard, including:

- Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method followed by gas chromatography (GC)/liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS)

- Two-dimensional gas chromatography time-of-flight mass spectrometry (GC × GC-TOF-MS)

Potential Research Applications

While its primary use lies in analytical standardization, ongoing research explores the potential of Ethofumesate-2-keto in other scientific fields:

Ethofumesate-2-keto exhibits notable biological activity, particularly in its role as a herbicide metabolite. Studies indicate that it possesses herbicidal properties that contribute to weed control in agricultural settings. The compound's toxicity profile suggests it may have adverse effects on aquatic organisms, highlighting the importance of monitoring its environmental impact . Furthermore, research has shown that ethofumesate-2-keto can influence metabolic pathways in various organisms, which may have implications for its safety and efficacy as a pesticide.

The synthesis of ethofumesate-2-keto typically involves the metabolic conversion of ethofumesate through oxidative processes. Laboratory methods for synthesizing this compound may include:

- Oxidative Hydrolysis: This method involves treating ethofumesate with oxidizing agents under controlled conditions to facilitate the conversion to ethofumesate-2-keto.

- Chemical Synthesis: Alternative synthetic routes may employ organic synthesis techniques involving carbonyl chemistry to create the keto form directly from precursor compounds.

These methods are crucial for producing the compound for research purposes and understanding its properties and interactions .

Ethofumesate-2-keto finds applications primarily in agricultural research, particularly in studying herbicide metabolism and environmental impact. Its use includes:

- Analytical Chemistry: Employed as a standard in analytical methods to quantify residues of ethofumesate in food products using techniques like gas chromatography-mass spectrometry.

- Research: Investigated for its effects on plant growth and development as well as its ecological implications when used as part of herbicide formulations .

Interaction studies involving ethofumesate-2-keto focus on its metabolic pathways and potential interactions with other chemicals. Research has shown that this compound can interact with various biological systems, influencing enzyme activity and metabolic rates in both plants and animals. Such studies are essential for assessing the safety and environmental risks associated with its use as a pesticide .

Ethofumesate-2-keto shares similarities with several other compounds within the benzofuran class and related herbicides. Key similar compounds include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethofumesate | C₁₃H₁₈O₅S | Parent compound; widely used herbicide |

| 2-Ethoxyethyl benzoate | C₁₄H₁₈O₄ | Ester derivative; used in various chemical syntheses |

| Benzofuran | C₈H₆O | Core structure; serves as a foundation for derivatives |

Ethofumesate-2-keto is unique due to its specific sulfonate group, which enhances its solubility and biological activity compared to other benzofuran derivatives. Its role as a metabolite distinguishes it from parent herbicides, providing insights into degradation pathways and environmental persistence .

Ethofumesate-2-keto, chemically known as 3,3-dimethyl-2-oxo-2,3-dihydro-1-benzofuran-5-yl methanesulfonate, represents a significant metabolite of the herbicide ethofumesate with the molecular formula C11H12O5S and molecular weight of 256.28 grams per mole [1] [2]. This methanesulfonate ester belongs to the benzofuran class of compounds and serves as a critical reference standard in analytical chemistry and environmental monitoring applications [3] [4].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of ethofumesate-2-keto encompasses several established methodologies that focus on constructing the benzofuran core structure followed by introduction of the methanesulfonate functionality [5] [6]. The primary synthetic approach involves the preparation of the 3,3-dimethyl-2-oxo-2,3-dihydrobenzofuran intermediate through cyclization reactions utilizing morpholine and isobutyraldehyde as starting materials [11].

The initial step requires the reaction between morpholine and isobutyraldehyde in aromatic hydrocarbon solvents such as benzene, toluene, or dimethylbenzene at temperatures ranging from 0 to 120 degrees Celsius for reaction periods of 2 to 10 hours [11]. The molar ratio of morpholine to isobutyraldehyde typically ranges from 1:1 to 1:5 to ensure complete conversion [11]. This intermediate then undergoes ring-closure reaction with para-benzoquinone in aromatic solvents at temperatures between 20 and 80 degrees Celsius for 2 to 10 hours [11].

The critical sulfonation step involves treating the benzofuran intermediate with methanesulfonyl chloride in the presence of acid-binding agents such as potassium carbonate, sodium carbonate, triethylamine, or tetramethylammonium hydroxide [11]. This reaction proceeds at temperatures between 20 and 80 degrees Celsius for durations ranging from 2 to 16 hours [11]. The molar ratios of morpholine to methanesulfonyl chloride to acid-binding agent are maintained at 1:1-1.2:1-1.2 to optimize yield and minimize side reactions [11].

Advanced synthetic strategies employ rhodium-based catalytic systems for benzofuran synthesis, utilizing cyclopentadienyl-based rhodium complexes in tetrachloroethane solvent to achieve substituted benzofuran heterocycles in yields ranging from 30 to 80 percent [16]. These methods involve sequential carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination steps [16].

Alternative laboratory protocols utilize Lewis acid-promoted cyclization reactions employing scandium triflate or other Lewis acids to facilitate benzofuran ring formation [16]. These reactions typically proceed through nucleophilic addition, cyclization, and isomerization mechanisms under moderate reaction conditions [16].

| Method | Starting Material | Key Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Direct Methanesulfonation | 3,3-Dimethyl-2-hydroxybenzofuran | Methanesulfonyl chloride | 20-80 | 2-16 | 85-95 |

| Multi-step Synthesis | Morpholine + Isobutyraldehyde | Para-benzoquinone | 0-120 | 2-10 | 70-85 |

| Oxidative Ketone Formation | 3,3-Dimethylbenzofuran | Oxidizing agents | 40-80 | 4-12 | 60-80 |

| Benzofuran Ring Formation | Phenol derivatives | Alpha-haloketones | 60-140 | 6-24 | 50-75 |

Industrial Manufacturing Processes

Industrial production of ethofumesate-2-keto requires scalable processes that maintain product quality while achieving economic viability [10] [11]. The manufacturing process typically employs continuous flow reactors to ensure consistent temperature and concentration profiles throughout the synthesis [11]. Industrial facilities utilize specialized equipment designed to handle methanesulfonyl chloride and other reactive intermediates under controlled atmospheric conditions [11].

The industrial process begins with the preparation of the benzofuran core through large-scale cyclization reactions conducted in stainless steel reactors equipped with efficient mixing systems [11]. Temperature control systems maintain reaction temperatures within narrow ranges to prevent decomposition and ensure optimal yield [11]. The initial benzofuran formation stage operates at temperatures between 80 and 120 degrees Celsius under pressures ranging from 1 to 5 atmospheres for residence times of 4 to 8 hours [11].

Oxidation to the ketone functionality represents a critical manufacturing step that requires precise control of oxidizing conditions [11]. Industrial oxidation processes typically operate at temperatures between 60 and 100 degrees Celsius under pressures of 1 to 3 atmospheres with residence times extending from 6 to 12 hours [11]. The selection of oxidizing agents considers both efficiency and environmental impact, with many facilities employing catalytic oxidation systems to minimize waste generation [11].

The methanesulfonation step in industrial settings utilizes automated dosing systems to precisely control the addition of methanesulfonyl chloride and acid-binding agents [11]. These reactions proceed at temperatures between 40 and 80 degrees Celsius under pressures of 1 to 2 atmospheres with residence times ranging from 8 to 16 hours [11]. Advanced process control systems monitor reaction progress through inline analytical techniques to ensure consistent product quality [11].

Industrial purification processes employ multi-stage separation and crystallization systems to achieve the required purity specifications [11]. These systems typically operate at temperatures between 20 and 60 degrees Celsius under reduced pressures ranging from 0.1 to 1 atmosphere with processing times of 2 to 6 hours [11].

| Process Stage | Operating Temperature (°C) | Operating Pressure (atm) | Residence Time (hours) | Expected Yield (%) |

|---|---|---|---|---|

| Initial Benzofuran Formation | 80-120 | 1-5 | 4-8 | 80-90 |

| Oxidation to Ketone | 60-100 | 1-3 | 6-12 | 75-85 |

| Methanesulfonation | 40-80 | 1-2 | 8-16 | 85-95 |

| Purification | 20-60 | 0.1-1 | 2-6 | 90-98 |

Reaction Optimization Strategies

Reaction optimization for ethofumesate-2-keto synthesis focuses on maximizing yield while minimizing reaction time and energy consumption [21] [24]. Comprehensive optimization studies have identified key parameters that significantly influence reaction outcomes, including temperature, solvent selection, catalyst loading, reaction time, and reactant concentrations [21] [24].

Temperature optimization studies demonstrate that moderate reaction temperatures between 60 and 80 degrees Celsius provide optimal balance between reaction rate and product selectivity [21]. Higher temperatures accelerate reaction kinetics but may promote unwanted side reactions and decomposition pathways [21]. Lower temperatures result in incomplete conversions and extended reaction times that negatively impact process economics [21].

Solvent selection plays a crucial role in reaction optimization, with aromatic solvents such as toluene and aprotic polar solvents like dimethylformamide showing superior performance compared to protic solvents [21]. These solvent systems facilitate better substrate solubility and promote favorable reaction mechanisms while minimizing competing reactions [21]. Mixed solvent systems combining toluene and dimethylformamide often provide enhanced reaction rates and improved product yields [21].

Catalyst loading optimization reveals that maintaining catalyst concentrations around 5 mole percent provides optimal catalytic activity without excessive material costs [21]. Higher catalyst loadings show diminishing returns in yield improvement while increasing purification complexity [21]. Lower catalyst concentrations result in incomplete reactions and reduced overall efficiency [21].

Reaction time optimization studies indicate that extended reaction periods between 8 and 12 hours ensure complete substrate conversion while preventing over-reaction and product degradation [21]. Shorter reaction times lead to incomplete conversions, while excessively long reaction periods may promote side reactions and reduce overall selectivity [21].

Concentration optimization demonstrates that maintaining reactant concentrations between 0.5 and 1.0 molar provides optimal reaction kinetics while avoiding precipitation and mass transfer limitations [21]. Higher concentrations may lead to mixing problems and localized hot spots, while lower concentrations reduce reaction rates and processing efficiency [21].

| Parameter | Range Studied | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 20-120°C | 60-80°C | +15-25% |

| Solvent System | Aromatic/Aprotic | Toluene/DMF | +10-20% |

| Catalyst Loading | 1-10 mol% | 5 mol% | +5-15% |

| Reaction Time | 2-24 hours | 8-12 hours | +10-15% |

| Concentration | 0.1-2.0 M | 0.5-1.0 M | +8-12% |

Purification and Quality Control Measures

Purification of ethofumesate-2-keto requires sophisticated analytical techniques to achieve the high purity standards demanded for reference materials and analytical applications [25] [27] [29]. High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for purity determination and impurity profiling [28] [29]. This technique provides detection limits as low as 0.001 milligrams per kilogram and enables quantification of trace impurities [28].

Gas chromatography coupled with tandem mass spectrometry represents another critical analytical tool for metabolite profiling and structural confirmation [13] [29]. This method achieves detection limits of 0.0005 milligrams per kilogram and provides definitive identification of ethofumesate-2-keto and related compounds [13]. The method enables analysis of the complete metabolic profile including ethofumesate, 2-keto-ethofumesate, and open-ring-2-keto-ethofumesate derivatives [13].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment with the capability to detect impurities at the 1 percent level [27] [30]. This technique confirms molecular structure through detailed analysis of proton and carbon-13 spectra and enables identification of structural analogs and synthetic intermediates [27] [30].

Mass spectrometry techniques, including high-resolution mass spectrometry, provide molecular weight confirmation and elemental composition determination with detection capabilities reaching 1 part per million [27] [30]. These methods enable precise identification of molecular ions and fragmentation patterns characteristic of ethofumesate-2-keto [27] [30].

Infrared spectroscopy serves as a complementary analytical technique for functional group identification and structural confirmation [27] [30]. This method provides rapid screening capabilities and can detect functional group variations at the 0.1 percent level [27] [30].

Purification protocols typically employ crystallization and recrystallization techniques to achieve the required purity levels exceeding 96 percent [11] [25]. Advanced purification methods include preparative high-performance liquid chromatography for removing closely related impurities and achieving analytical grade purity standards [25] [30].

Quality control procedures incorporate comprehensive analytical testing protocols that include identity confirmation, purity determination, water content analysis, and residual solvent quantification [25] [27] [30]. These procedures ensure compliance with international quality standards and regulatory requirements for reference materials [25] [27].

| Analysis Method | Target Parameter | Detection Limit | Typical Purity (%) |

|---|---|---|---|

| HPLC-UV | Purity/Impurities | 0.001 mg/kg | ≥96 |

| GC-MS/MS | Metabolite Profile | 0.0005 mg/kg | ≥98 |

| NMR Spectroscopy | Structure Confirmation | 1% impurity | ≥95 |

| Mass Spectrometry | Molecular Weight | 1 ppm | ≥97 |

| IR Spectroscopy | Functional Groups | 0.1% functional | ≥95 |

Chromatographic Separation Techniques (Gas Chromatography-Tandem Mass Spectrometry/Mass Spectrometry, High Performance Liquid Chromatography)

Gas Chromatography-Tandem Mass Spectrometry Analysis

Gas chromatography-tandem mass spectrometry represents the most widely employed analytical technique for Ethofumesate-2-keto determination due to its exceptional sensitivity and selectivity characteristics [1]. The compound, with its molecular formula C₁₁H₁₂O₅S and molecular weight of 256.28 grams per mole, demonstrates excellent chromatographic behavior under optimized gas chromatography conditions [2] [3].

The optimal chromatographic conditions for Ethofumesate-2-keto analysis employ capillary columns featuring polar stationary phases, which provide superior resolution for this benzofuran derivative . Temperature programming initiating at 80°C and ramping to 300°C at a rate of 10°C per minute ensures complete elution while maintaining peak integrity [1]. Splitless injection mode at 280°C with helium carrier gas flowing at 1.2 milliliters per minute delivers optimal sensitivity [1].

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | Capillary column with polar stationary phase | Saito-Shida et al. (2020) [1] |

| Column Temperature Program | Initial 80°C, ramped to 300°C at 10°C/min | Saito-Shida et al. (2020) [1] |

| Injector Temperature | 280°C | Saito-Shida et al. (2020) [1] |

| Carrier Gas | Helium at 1.2 mL/min | Saito-Shida et al. (2020) [1] |

| Injection Mode | Splitless | Saito-Shida et al. (2020) [1] |

| Detection Mode | Selected Reaction Monitoring | Saito-Shida et al. (2020) [1] |

The tandem mass spectrometry detection utilizes Selected Reaction Monitoring mode to achieve exceptional specificity for Ethofumesate-2-keto quantification [1]. Transfer line temperatures maintained at 280°C and ion source temperatures at 230°C optimize ionization efficiency while preventing thermal degradation of the analyte [1]. Under these optimized conditions, detection limits as low as 0.0005 milligrams per kilogram are consistently achieved in complex food matrices [1].

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography coupled with tandem mass spectrometry offers complementary analytical capabilities for Ethofumesate-2-keto determination, particularly advantageous for thermolabile samples or when alternative ionization mechanisms are required [5] [6]. Reversed-phase chromatography utilizing C18 stationary phases provides robust separation characteristics for this polar metabolite [6].

Mobile phase systems employing 0.1 percent formic acid in water and acetonitrile demonstrate optimal chromatographic performance [6]. Gradient elution programs transitioning from 5 to 95 percent organic modifier over 10 minutes ensure complete elution while maintaining reasonable analysis times [6]. Column temperatures maintained at 40°C and flow rates of 0.3 milliliters per minute optimize peak shape and resolution [6].

| Parameter | Specification |

|---|---|

| Column Type | Reversed-phase C18 (2.1 × 100 mm, 1.8 μm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient Program | 5-95% B over 10 minutes |

| Column Temperature | 40°C |

| Flow Rate | 0.3 mL/min |

Electrospray ionization in positive mode provides superior sensitivity for Ethofumesate-2-keto analysis due to the compound's ability to form stable protonated molecular ions [7]. Capillary voltages of 3.5 kilovolts and optimized collision energies ranging from 20 to 40 electron volts ensure efficient ionization and fragmentation [6].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation and Stability

Ethofumesate-2-keto exhibits characteristic mass spectrometric behavior under both electron impact and electrospray ionization conditions [8]. In positive mode electrospray ionization, the compound readily forms protonated molecular ions at mass-to-charge ratio 257.1, corresponding to the addition of a proton to the molecular ion [2] [8]. This protonated species demonstrates exceptional stability under typical collision-induced dissociation conditions [8].

The molecular structure of Ethofumesate-2-keto, featuring a 3,3-dimethyl-2-oxo-2,3-dihydrobenzofuran core with a methanesulfonate substituent, influences its fragmentation pathways significantly [2] [9]. The benzofuran ring system provides structural rigidity, while the methanesulfonate group serves as a primary fragmentation site [2].

Primary Fragmentation Pathways

The most abundant product ion observed in tandem mass spectrometry experiments corresponds to mass-to-charge ratio 161.0, resulting from the neutral loss of the methanesulfonate group (96 atomic mass units) [1]. This fragmentation pathway represents the most favorable dissociation route due to the relatively weak carbon-oxygen bond connecting the benzofuran ring to the sulfonate moiety [10].

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentation Pattern |

|---|---|---|---|

| 257.1 [M+H]+ | 161.0 | 15 | Loss of methanesulfonate group |

| 257.1 [M+H]+ | 133.0 | 25 | Loss of benzofuran ring substituents |

| 257.1 [M+H]+ | 105.0 | 35 | Benzofuran ring fragmentation |

| 257.1 [M+H]+ | 79.0 | 45 | Further ring fragmentation |

| 257.1 [M+H]+ | 95.0 | 30 | Methyl group loss from ring |

Secondary fragmentation pathways involve cleavage within the benzofuran ring system itself [10]. Product ions at mass-to-charge ratios 133.0 and 105.0 result from progressive loss of ring substituents and subsequent ring opening reactions [10]. These fragmentation patterns provide valuable structural confirmation for compound identification purposes [11].

Collision Energy Optimization

Collision energy optimization proves critical for maximizing sensitivity and selectivity in tandem mass spectrometry applications [12]. For Ethofumesate-2-keto, optimal collision energies range from 15 to 45 electron volts depending on the specific product ion being monitored [1]. Lower collision energies favor formation of the primary methanesulfonate loss product, while higher energies promote extensive ring fragmentation [12].

The relationship between collision energy and product ion abundance follows predictable patterns based on bond dissociation energies [10]. The methanesulfonate loss pathway, requiring approximately 15 electron volts, represents the lowest energy fragmentation channel [1]. Ring fragmentation pathways require progressively higher collision energies, with complete ring destruction occurring above 40 electron volts [10].

Sample Preparation and Extraction Methodologies

QuEChERS Methodology Applications

The Quick, Easy, Cheap, Effective, Rugged, and Safe methodology represents the most widely adopted sample preparation approach for Ethofumesate-2-keto analysis in food and environmental matrices [13] [14]. This approach combines acetonitrile extraction with salt-induced phase separation to achieve efficient analyte recovery while minimizing matrix interference [13].

The QuEChERS procedure begins with homogenized sample portions typically weighing 10 grams [14]. Acetonitrile addition at a 1:1 volume ratio ensures complete analyte extraction while maintaining compatibility with subsequent gas chromatography or liquid chromatography analysis [14]. Vigorous shaking for one minute promotes thorough mixing and analyte dissolution [15].

Salt addition, typically comprising magnesium sulfate and sodium chloride, induces phase separation while removing residual water from the organic extract [14]. The Association of Official Agricultural Chemists version employs 4 grams magnesium sulfate and 1 gram sodium chloride, while the European Standard version includes sodium citrate and disodium citrate sesquihydrate for pH buffering [14].

| Method | Extraction Solvent | Cleanup Sorbent | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| QuEChERS AOAC 2007.01 | Acetonitrile | PSA + MgSO₄ | 94-113 [1] | <6 [1] |

| QuEChERS EN 15662 | Acetonitrile | PSA + MgSO₄ + GCB | 85-110 | <8 |

| Traditional Liquid-Liquid Extraction | Dichloromethane/Hexane | Silica gel | 80-95 | <10 |

| Solid Phase Extraction | Methanol | C18 + PSA | 90-105 | <7 |

Dispersive Solid Phase Extraction Cleanup

Dispersive solid phase extraction represents the critical cleanup component of QuEChERS methodology, removing interfering matrix components while preserving analyte integrity [16] [17]. Primary Secondary Amine sorbent, the most commonly employed cleanup material, effectively removes organic acids, sugars, and other polar matrix constituents through weak anion exchange mechanisms [17] [18].

The typical dispersive solid phase extraction procedure employs 50 milligrams Primary Secondary Amine and 150 milligrams anhydrous magnesium sulfate per milliliter of extract [15]. Vigorous mixing for one minute ensures thorough contact between sorbent and matrix components [16]. Centrifugation at 4000 revolutions per minute for five minutes achieves complete phase separation [15].

Graphitized carbon black addition proves beneficial for matrices containing significant pigment concentrations [17]. This sorbent effectively removes chlorophyll, carotenoids, and other chromophores that can interfere with chromatographic analysis [17]. However, graphitized carbon black can also retain planar pesticide molecules, necessitating careful optimization for specific analyte panels [17].

Advanced Extraction Techniques

Modified QuEChERS procedures incorporating alkaline hydrolysis expand analytical scope to include conjugated metabolites of Ethofumesate-2-keto [19] [20]. Sodium hydroxide addition to acetonitrile extracts facilitates hydrolysis of glucuronide and sulfate conjugates, converting them to the parent Ethofumesate-2-keto molecule [19].

The alkaline hydrolysis procedure involves adding 1 milliliter of 5 Normal sodium hydroxide solution to acetonitrile extracts [20]. Heating at 60°C for 60 minutes ensures complete hydrolysis of conjugated forms [20]. Subsequent neutralization with sulfuric acid prevents excessive basicity that could damage chromatographic columns [20].

Solid phase extraction offers alternative cleanup approaches for complex matrices where dispersive solid phase extraction proves insufficient [21] [22]. Reversed-phase C18 cartridges effectively remove nonpolar matrix components, while mixed-mode sorbents provide additional selectivity through multiple retention mechanisms [21].

Detection Limit Optimization Strategies

Instrumental Parameter Optimization

Detection limit optimization for Ethofumesate-2-keto analysis requires systematic evaluation of multiple instrumental parameters affecting sensitivity and selectivity [23] [24]. Mass spectrometer parameters, including collision energy, cone voltage, and source temperature, exert profound influences on analytical performance [23].

Collision energy optimization proves particularly critical for tandem mass spectrometry applications [12]. Systematic evaluation across the range of 10 to 50 electron volts identifies optimal conditions for each product ion transition [12]. The primary quantification transition typically requires 15 electron volts, while confirmation transitions may require higher energies [1].

Source temperature optimization balances ionization efficiency against thermal degradation concerns [23]. For Ethofumesate-2-keto, capillary temperatures of 250°C provide optimal performance in electrospray ionization mode [7]. Higher temperatures increase ionization efficiency but may promote unwanted fragmentation or degradation [23].

| Strategy | Approach | Improvement Factor | LOD Achievement |

|---|---|---|---|

| Instrument Parameter Optimization | Optimize collision energy, cone voltage, temperature | 2-5x | 0.001-0.005 mg/kg |

| Sample Volume Increase | Increase injection volume from 1 to 5 μL | 3-5x | 0.0005-0.002 mg/kg |

| Matrix-Matched Calibration | Use matrix-matched standards | 1.5-3x | 0.001-0.003 mg/kg |

| Analyte Protectant Addition | Add ethylene glycol or polyethylene glycol | 2-4x | 0.0005-0.001 mg/kg |

Matrix Effect Compensation Strategies

Matrix effects represent significant challenges in Ethofumesate-2-keto analysis, particularly in complex food matrices [25] [26]. Signal suppression or enhancement can severely compromise quantitative accuracy if left unaddressed [25]. Matrix-matched calibration provides the most straightforward approach to matrix effect compensation [26].

Matrix-matched calibration involves preparing calibration standards in extract from analyte-free matrix of the same type as test samples [27] [28]. This approach effectively compensates for matrix effects by ensuring calibration standards and samples experience identical ionization conditions [28]. However, this approach requires access to certified analyte-free matrix materials [28].

Analyte protectant addition offers alternative matrix effect compensation without requiring blank matrix materials [29] [25]. Ethylene glycol, polyethylene glycol, and similar compounds occupy active sites in the chromatographic system, preventing analyte adsorption and degradation [29]. Typical addition levels range from 0.1 to 1.0 percent by volume [25].

Sample Volume and Concentration Strategies

Sample volume optimization provides direct sensitivity enhancement through increased analyte mass introduction [23]. Standard injection volumes of 1 microliter can often be increased to 5 microliters without compromising chromatographic performance [23]. This approach yields proportional sensitivity improvements while requiring minimal method modification [24].

Large volume injection techniques enable even greater sensitivity enhancement [24]. Programmed temperature vaporization and concurrent solvent evaporation allow injection volumes exceeding 20 microliters [24]. These approaches can improve detection limits by factors of 10 to 20 compared to conventional injection [24].

Signal averaging represents another approach to detection limit improvement [12]. Increasing the number of data points acquired across chromatographic peaks improves signal-to-noise ratios through statistical noise reduction [12]. Modern mass spectrometers can acquire data at rates exceeding 20 points per second, enabling extensive signal averaging without compromising chromatographic resolution [12].

Interference Reduction Approaches

Interference reduction through improved sample cleanup can dramatically enhance effective detection limits [17] [30]. Additional dispersive solid phase extraction steps using specialized sorbents remove specific interference classes [17]. Zirconia-based sorbents effectively remove phospholipids, while carbon-based materials remove pigments and aromatic compounds [17].

Multiple reaction monitoring provides inherent interference reduction through increased selectivity [23]. Monitoring multiple product ion transitions for each analyte enables identification and rejection of interfering compounds [23]. Ion ratio monitoring ensures that observed signals originate from the target analyte rather than isobaric interferences [31].

High-resolution mass spectrometry offers ultimate interference reduction capabilities [12]. Accurate mass measurement with sub-parts-per-million accuracy enables discrimination between analyte and interference signals differing by small mass increments [12]. This approach proves particularly valuable for complex matrices containing numerous potential interferences [24].

XLogP3

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)